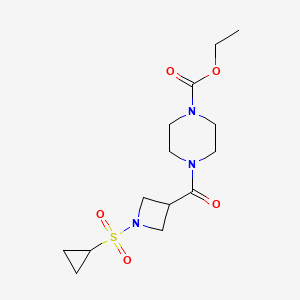

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Azetidines, due to their ring strain, exhibit unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Ethyl 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate Applications

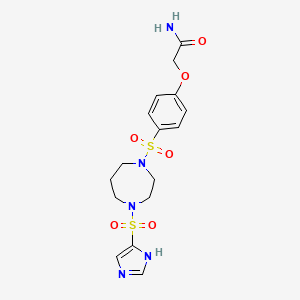

The compound Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a structurally complex molecule that can be broken down into its core components: the azetidine and piperazine rings. These components are known for their unique chemical properties and have various applications in scientific research. Below is a detailed analysis of the potential applications of this compound, focusing on six distinct fields.

Organic Synthesis: Azetidines, due to their four-membered ring structure, exhibit significant ring strain which makes them reactive intermediates in organic synthesis . The presence of the azetidine ring in Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can be exploited for C(sp3)–H functionalization , which is a valuable transformation in the synthesis of complex molecules . Additionally, the ring strain can facilitate bond cleavage under appropriate conditions, providing a pathway to synthesize a variety of bioactive molecules.

Medicinal Chemistry: The piperazine ring is a common motif in medicinal chemistry due to its conformational flexibility and ability to enhance interactions with biological macromolecules . Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate could serve as a precursor for the synthesis of compounds with potential antibacterial , antifungal , anticancer , and antidepressive activities . Its structural complexity allows for the creation of diverse derivatives with varying biological activities.

Drug Discovery: In drug discovery, the incorporation of azetidine and piperazine rings can lead to the development of new therapeutic agents. The compound could be used to create analogs of existing drugs or to discover new drugs with improved efficacy and reduced side effects. The polar nitrogen atom in the azetidine ring makes it a privileged motif in drug design, appearing in bioactive molecules and natural products .

Polymer Synthesis: The reactivity of azetidines has been applied in polymer synthesis, where the ring strain can initiate polymerization reactions . Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate could be used to synthesize novel polymers with unique properties, such as increased thermal stability or enhanced mechanical strength.

Chiral Template Synthesis: Azetidines can act as chiral templates in the synthesis of enantiomerically pure compounds, which are crucial in the production of certain pharmaceuticals. The compound’s azetidine ring could be used to induce chirality in synthetic pathways, leading to the creation of chiral drugs and other chiral molecules .

Direcciones Futuras

Azetidines have attracted major attention in organic synthesis due to their unique properties . The future directions in the field of azetidines research could involve overcoming the challenges associated with the aza Paternò–Büchi reaction, discovering new reaction protocols, and exploring further applications of azetidines in drug discovery and other fields .

Propiedades

IUPAC Name |

ethyl 4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5S/c1-2-22-14(19)16-7-5-15(6-8-16)13(18)11-9-17(10-11)23(20,21)12-3-4-12/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMSLWOBXWFTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)

![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)

![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)